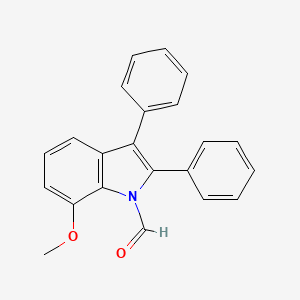
7-Methoxy-2,3-diphenyl-1H-indole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,3-diphenyl-1H-indole-1-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methoxy group at the 7th position, two phenyl groups at the 2nd and 3rd positions, and an aldehyde group at the 1st position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3-diphenyl-1H-indole-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,3-diphenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 7-Methoxy-2,3-diphenyl-1H-indole-1-carboxylic acid.
Reduction: 7-Methoxy-2,3-diphenyl-1H-indole-1-methanol.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Scientific Research Applications
7-Methoxy-2,3-diphenyl-1H-indole-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-diphenyl-1H-indole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1H-indole-2,3-dione: Another indole derivative with a methoxy group at the 7th position but with a different functional group at the 1st position.
2,3-Diphenyl-1H-indole-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
7-Methoxy-2,3-diphenyl-1H-indole-1-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives .
Properties
CAS No. |
83824-14-0 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
7-methoxy-2,3-diphenylindole-1-carbaldehyde |
InChI |
InChI=1S/C22H17NO2/c1-25-19-14-8-13-18-20(16-9-4-2-5-10-16)21(23(15-24)22(18)19)17-11-6-3-7-12-17/h2-15H,1H3 |
InChI Key |
IZPNVFOBPOBLMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


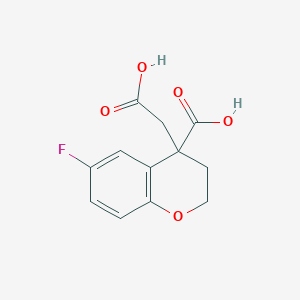
methanone](/img/structure/B14426007.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
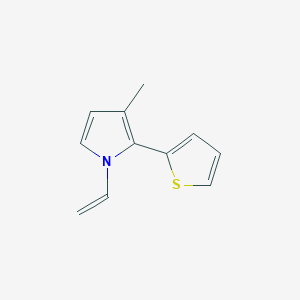
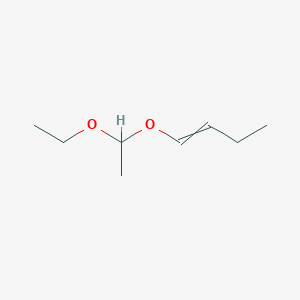
phosphane](/img/structure/B14426031.png)
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
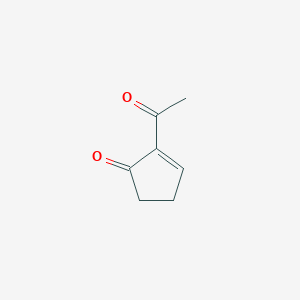
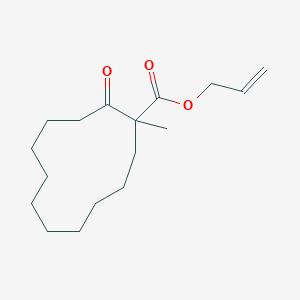
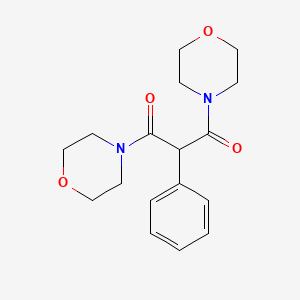
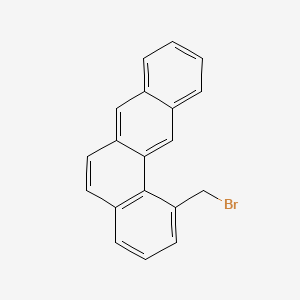
![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
